N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15135516
InChI: InChI=1S/C13H17N5O2/c1-13(2,3)12(19)15-9-5-6-11(20-4)10(7-9)18-8-14-16-17-18/h5-8H,1-4H3,(H,15,19)
SMILES:
Molecular Formula: C13H17N5O2
Molecular Weight: 275.31 g/mol

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide

CAS No.:

Cat. No.: VC15135516

Molecular Formula: C13H17N5O2

Molecular Weight: 275.31 g/mol

* For research use only. Not for human or veterinary use.

N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide -

Specification

Molecular Formula C13H17N5O2
Molecular Weight 275.31 g/mol
IUPAC Name N-[4-methoxy-3-(tetrazol-1-yl)phenyl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C13H17N5O2/c1-13(2,3)12(19)15-9-5-6-11(20-4)10(7-9)18-8-14-16-17-18/h5-8H,1-4H3,(H,15,19)
Standard InChI Key QGGOOPXVJGOXHK-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC)N2C=NN=N2

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its core components:

  • 4-Methoxy-3-(1H-tetrazol-1-yl)phenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at position 4 and a tetrazole ring (1H-tetrazol-1-yl) at position 3.

  • 2,2-Dimethylpropanamide (pivalamide): A branched amide group derived from pivalic acid (2,2-dimethylpropanoic acid).

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in drug design .

Synthetic Pathways

While no direct synthesis is documented in the provided sources, analogous methods from the patents suggest feasible routes:

Tetrazole Ring Formation

The tetrazole moiety can be synthesized via a [2+3] cycloaddition between nitriles and sodium azide under catalytic conditions (e.g., ZnBr₂ or NH₄Cl) . For example:

R-C≡N+NaN₃ZnBr₂R-Tetrazole\text{R-C≡N} + \text{NaN₃} \xrightarrow{\text{ZnBr₂}} \text{R-Tetrazole}

Amide Coupling

The pivaloyl group is introduced via amide bond formation between 4-methoxy-3-(1H-tetrazol-1-yl)aniline and pivaloyl chloride:

Ar-NH₂+(CH₃)₃CCOClAr-NH-CO-C(CH₃)₃\text{Ar-NH₂} + \text{(CH₃)₃CCOCl} \rightarrow \text{Ar-NH-CO-C(CH₃)₃}

This reaction typically employs a base (e.g., triethylamine) to scavenge HCl .

Physicochemical Properties

Predicted properties based on structural analogs include:

PropertyValue/Description
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight290.32 g/mol
LogP (Partition Coefficient)~2.1 (moderate lipophilicity)
SolubilityLow aqueous solubility; soluble in DMSO, methanol

The methoxy group enhances solubility in polar solvents, while the tetrazole and pivalamide groups contribute to steric bulk .

Though not explicitly cited, structural parallels to patented compounds suggest possible therapeutic roles:

Enzyme Inhibition

Tetrazole-containing compounds often target enzymes such as:

  • mPGES-1 (microsomal prostaglandin E synthase-1): Inhibitors like triazolones in WO2013186692A1 share heterocyclic motifs.

  • Kinases or proteases: The tetrazole’s hydrogen-bonding capacity mimics phosphate groups.

Metabolic Stability

The pivalamide group resists enzymatic hydrolysis, potentially prolonging half-life compared to unsubstituted amides .

Analytical Characterization

Key techniques for verifying structure and purity:

Spectroscopic Analysis

  • ¹H NMR: Signals for methoxy (~δ 3.8 ppm), tetrazole protons (~δ 9.0 ppm), and pivalamide methyl groups (~δ 1.2 ppm).

  • LC-MS: Molecular ion peak at m/z 290.32 (M+H⁺).

X-ray Diffraction (PXRD)

Crystalline forms, if present, would exhibit distinct diffraction patterns (e.g., peaks at 2θ = 5–30°) .

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